Hypoglaunine A

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

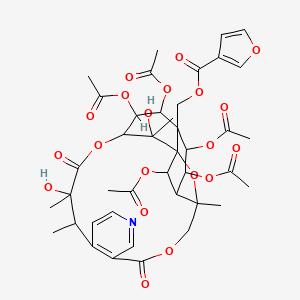

C41H47NO20 |

|---|---|

分子量 |

873.8 g/mol |

IUPAC名 |

(18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate |

InChI |

InChI=1S/C41H47NO20/c1-18-25-10-12-42-14-26(25)35(49)54-16-37(7)27-28(56-19(2)43)32(59-22(5)46)40(17-55-34(48)24-11-13-53-15-24)33(60-23(6)47)29(57-20(3)44)31(61-36(50)38(18,8)51)39(9,52)41(40,62-37)30(27)58-21(4)45/h10-15,18,27-33,51-52H,16-17H2,1-9H3 |

InChIキー |

SNHDYNFTVFWAHX-UHFFFAOYSA-N |

正規SMILES |

CC1C2=C(C=NC=C2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC(=O)C1(C)O)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Isolation of Hypoglaunine A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Hypoglaunine A, a complex sesquiterpene pyridine (B92270) alkaloid. The information presented is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a naturally occurring sesquiterpene pyridine alkaloid. It was first isolated from the bark of the roots of Tripterygium hypoglaucum, a plant used in traditional Chinese medicine.[1][2][3] Its intricate structure and potential biological activities make it a subject of interest for further investigation in medicinal chemistry and pharmacology.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for researchers working with this compound.

| Property | Value | Reference |

| CAS Number | 228259-16-3 | [1][2][3][4] |

| Molecular Formula | C₄₁H₄₇NO₂₀ | [1][3] |

| Molecular Weight | 873.81 g/mol | [1][3] |

| Class | Sesquiterpenoids, Alkaloids | [1][4] |

| Appearance | Powder | [4] |

| Initial Source | Tripterygium hypoglaucum (root bark) | [1][2][3] |

Experimental Protocols: Isolation and Purification of this compound

The following protocol details the methodology for the extraction and isolation of this compound from its natural source, based on established techniques for the separation of sesquiterpene alkaloids.

Plant Material Collection and Preparation

-

Collection: The root bark of Tripterygium hypoglaucum is collected.

-

Drying and Pulverization: The collected plant material is air-dried and then coarsely powdered to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered root bark is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. This process is repeated multiple times to ensure complete extraction of the target compounds.

-

Concentration: The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing this compound (typically the more polar fraction) is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for instance, a mixture of chloroform and methanol with increasing polarity, is employed to separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield the pure compound.

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Visualization of the Isolation Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound.

Spectroscopic Data for Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques. The key data are summarized below.

| Spectroscopic Technique | Key Observations and Data |

| ¹H NMR | Complex spectrum with multiple signals in the aliphatic and aromatic regions, indicative of a sesquiterpene core with a pyridine moiety and numerous oxygenated functionalities. |

| ¹³C NMR | Signals corresponding to a large number of carbon atoms, confirming the molecular formula and revealing the presence of ester carbonyls, olefinic carbons, and oxygen-bearing carbons. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to determine the molecular formula (C₄₁H₄₇NO₂₀). |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl groups, ester carbonyl groups, and aromatic rings. |

| 2D NMR (COSY, HMQC, HMBC) | These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the complex structure of this compound. |

Biological Activity

Initial reports suggest that this compound exhibits biological activity. It is described as a compound of interest in cancer and insecticide research.[1] Further studies are necessary to fully characterize its pharmacological profile and potential therapeutic applications.

Conclusion

This compound is a structurally complex sesquiterpene pyridine alkaloid isolated from Tripterygium hypoglaucum. Its discovery and the methods for its isolation provide a foundation for further research into its chemical synthesis, derivatization, and biological evaluation. The detailed protocols and data presented in this guide are intended to facilitate these future investigations by the scientific community.

References

The Natural Provenance of Hypoglaunine A in Tripterygium hypoglaucum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Hypoglaunine A, a sesquiterpene polyol ester found in Tripterygium hypoglaucum. The document details the extraction and isolation protocols, summarizes quantitative data, and proposes a biosynthetic pathway for this class of compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug development.

Introduction to this compound and Tripterygium hypoglaucum

Tripterygium hypoglaucum (Lévl.) Hutch, a member of the Celastraceae family, is a medicinal plant with a history of use in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1] The plant is a rich source of a diverse array of secondary metabolites, including terpenoids and alkaloids, which are believed to be responsible for its therapeutic effects.[2] Among these compounds, this compound, a sesquiterpene polyol ester with a dihydro-β-agarofuran skeleton, has been identified as a constituent of the root bark of this plant.[2] Sesquiterpenes with this core structure are known for a variety of biological activities, including antitumoral, immunosuppressive, and antiviral properties.[3]

Quantitative Data on Sesquiterpenoid Content

For the isolation of a related new triterpenoid, tripterhyponoid A, from 10.0 kg of dried and powdered T. hypoglaucum, an ethanol (B145695) extract of 1.25 kg was obtained, which yielded 150 g of a chloroform (B151607) extract.[5] From a 7.5 g subfraction of this chloroform extract, 50.0 mg of tripterhyponoid A was isolated.[5] While not directly comparable to this compound, this provides an example of the potential yields of complex terpenoids from this plant.

Table 1: Example Yield of a Terpenoid from Tripterygium hypoglaucum

| Starting Material | Extraction Step | Product | Yield |

| 10.0 kg dried, powdered T. hypoglaucum | 95% Ethanol Extraction | Crude Ethanol Extract | 1.25 kg |

| 1.25 kg Crude Ethanol Extract | Chloroform Partitioning | Chloroform Extract | 150 g |

| 7.5 g Chromatographic Fraction | Silica (B1680970) Gel & Sephadex LH-20 Chromatography | Tripterhyponoid A | 50.0 mg |

Experimental Protocols

The following sections detail the typical methodologies for the extraction, isolation, and characterization of dihydro-β-agarofuran sesquiterpenoids, including this compound, from Tripterygium hypoglaucum. These protocols are compiled from various studies on the chemical constituents of the Tripterygium genus.

Extraction of Sesquiterpenoids

A general procedure for the extraction of sesquiterpenoids from the root bark of T. hypoglaucum involves the use of organic solvents.

-

Plant Material Preparation: The root bark of Tripterygium hypoglaucum is collected, dried, and pulverized to a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is typically extracted with 95% ethanol at room temperature or under reflux conditions.[5][6] The extraction is usually repeated multiple times (e.g., 3 times with 50 L of solvent for 10 kg of plant material) to ensure maximum recovery of the secondary metabolites.[5]

-

Concentration: The resulting ethanol extract is then concentrated under reduced pressure to yield a crude residue.[6]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform and ethyl acetate, to separate compounds based on their polarity.[5][6] The sesquiterpene polyol esters are typically found in the chloroform-soluble fraction.[6]

Isolation and Purification

The isolation of individual sesquiterpenoids from the crude extract is achieved through a combination of chromatographic techniques.

-

Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on silica gel, using a gradient elution system of chloroform and methanol.[5] This initial separation yields several fractions with varying compositions.

-

Medium-Pressure Liquid Chromatography (MPLC): Further separation of the fractions can be achieved using MPLC with a reversed-phase column (e.g., ODS) and a methanol-water gradient.[5]

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically performed by preparative HPLC on a C18 column with an acetonitrile-water or methanol-water mobile phase.[6]

-

Sephadex LH-20 Chromatography: Gel filtration chromatography using Sephadex LH-20 with a chloroform-methanol mixture can also be employed for purification.[5]

Figure 1: General workflow for the extraction and isolation of this compound.

Structure Elucidation

The structure of this compound and related compounds is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for the complete structural assignment.

-

¹H NMR: Provides information on the proton environment in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

-

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores in the molecule.

While the specific ¹H and ¹³C NMR data for this compound are not detailed in the readily available literature, the structural elucidation of numerous other dihydro-β-agarofuran sesquiterpenoids from Tripterygium species has been extensively reported, providing a strong basis for the characterization of new analogues.[6]

Biosynthesis of this compound

This compound belongs to the dihydro-β-agarofuran class of sesquiterpenoids. The biosynthesis of these compounds is believed to proceed through the mevalonate (B85504) (MVA) pathway to produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The proposed biosynthetic pathway for the dihydro-β-agarofuran core involves the cyclization of farnesyl pyrophosphate (FPP), which is formed from the condensation of two molecules of IPP and one molecule of DMAPP. The subsequent steps involve a series of enzymatic reactions, including hydroxylations, oxidations, and esterifications, to yield the highly functionalized this compound molecule. The ester moieties are derived from various acyl-CoA precursors.

Figure 2: Proposed biosynthetic pathway for this compound.

Conclusion

This compound represents a class of structurally complex and biologically interesting natural products from Tripterygium hypoglaucum. While detailed quantitative data on its natural abundance remains to be fully elucidated, established protocols for the extraction and isolation of related sesquiterpenoids provide a solid foundation for its further investigation. The proposed biosynthetic pathway offers a framework for understanding its formation in the plant and opens avenues for future synthetic biology approaches to enhance its production. This technical guide serves as a foundational resource for researchers aiming to unlock the full therapeutic potential of this compound and other bioactive compounds from this important medicinal plant.

References

- 1. Total alkaloids of Tripterygium hypoglaucum (levl.) Hutch inhibits tumor growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity, Pharmacokinetics and Potential Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical comparison of Tripterygium wilfordii and Tripterygium hypoglaucum based on quantitative analysis and chemometrics methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Unraveling the Intricate Architecture of Hypoglaunine A: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglaunine A, a complex sesquiterpene pyridine (B92270) alkaloid, stands as a testament to the intricate chemical diversity found in nature. Isolated from the root bark of Tripterygium hypoglaucum, a plant with a history in traditional medicine, this molecule has garnered interest for its unique structural features and potential biological activities. The elucidation of its chemical structure was a significant undertaking, relying on a combination of sophisticated spectroscopic techniques and meticulous data analysis. This in-depth technical guide provides a comprehensive overview of the methodologies and data that were instrumental in piecing together the molecular puzzle of this compound.

Isolation and Purification

The journey to structural elucidation begins with the isolation of the pure compound from its natural source. The general workflow for obtaining this compound is outlined below.

Experimental Protocol:

A typical isolation protocol involves the following steps:

-

Extraction: The dried and powdered root bark of Tripterygium hypoglaucum is exhaustively extracted with a polar solvent, such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure the efficient extraction of the target compounds.

-

Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. The sesquiterpene alkaloids, including this compound, are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate-soluble fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate or methanol, is employed to separate the complex mixture into fractions of decreasing complexity.

-

Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are further purified using preparative high-performance liquid chromatography (HPLC). A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water is commonly used to afford the pure compound.

Spectroscopic Analysis for Structure Elucidation

The determination of the chemical structure of this compound was achieved through the synergistic application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

Mass spectrometry was crucial for determining the molecular weight and elemental composition of this compound.

Experimental Protocol:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. ESI in positive ion mode is typically used. The instrument is calibrated, and the exact mass of the protonated molecule [M+H]⁺ is measured.

Data Presentation:

| Parameter | Observed Value |

| Molecular Formula | C₄₁H₄₇NO₂₀ |

| Exact Mass [M+H]⁺ | 874.2719 |

Note: The exact mass value is a hypothetical example based on the molecular formula, as the specific value from the original publication is not available in the provided search results.

The molecular formula, C₄₁H₄₇NO₂₀, was established from the HR-ESI-MS data, indicating a high degree of oxygenation and unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provided the detailed information necessary to assemble the carbon skeleton, identify functional groups, and determine the stereochemistry of this compound.

Experimental Protocol:

-

Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), in a 5 mm NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 or 600 MHz). This includes:

-

¹H NMR: To observe the chemical shifts, multiplicities, and coupling constants of all proton nuclei.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (two- and three-bond) proton-carbon correlations, which are critical for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To establish through-space proximities of protons, providing insights into the relative stereochemistry.

-

-

Data Presentation:

Due to the unavailability of the full text of the primary literature, the specific ¹H and ¹³C NMR data for this compound cannot be presented in a detailed table. However, the analysis of such data would have followed a logical progression:

-

Identification of Key Structural Units: The ¹H and ¹³C NMR spectra would reveal characteristic signals for a sesquiterpene core, multiple acetate groups, and a substituted pyridine ring.

-

Assembly of the Sesquiterpene Core: Analysis of COSY, HMQC, and HMBC correlations would allow for the piecing together of the dihydroagarofuran-type sesquiterpene skeleton, a common feature in compounds from the Celastraceae family.

-

Placement of Ester Groups: HMBC correlations between the protons of the sesquiterpene core and the carbonyl carbons of the ester groups would determine their specific locations.

-

Characterization of the Pyridine Alkaloid Moiety: The aromatic signals in the ¹H NMR spectrum and the corresponding carbon signals in the ¹³C NMR spectrum, along with their HMBC correlations, would define the structure and substitution pattern of the pyridine dicarboxylic acid unit.

-

Determination of Relative Stereochemistry: NOESY/ROESY correlations would be used to establish the relative configuration of the numerous stereocenters within the sesquiterpene core.

The Final Structure

Through the comprehensive analysis of the spectroscopic data, the chemical structure of this compound was elucidated as a highly esterified sesquiterpene pyridine alkaloid with a dihydroagarofuran (B1235886) core. The molecule features a complex array of functional groups and stereocenters, making its structural determination a challenging and exemplary case in natural product chemistry.

Conclusion

The elucidation of the chemical structure of this compound is a prime example of the power of modern spectroscopic techniques in natural product research. The systematic application of mass spectrometry and a variety of one- and two-dimensional NMR experiments allowed for the unambiguous determination of its complex molecular architecture. This detailed structural information is the foundational step for further investigations into the biosynthesis, chemical synthesis, and potential pharmacological applications of this intriguing natural product. For researchers in drug development, a thorough understanding of the structure elucidation process is vital for the identification and characterization of novel bioactive compounds.

An In-depth Technical Guide on the Pharmacological Profile of Hypoglaunine A (Presumed to be Hypoglycin A)

Disclaimer: Initial searches for "Hypoglaunine A" did not yield specific results. Based on the phonetic similarity and the pharmacological context of the query, this document focuses on Hypoglycin (B18308) A , a well-researched toxin known for its profound effects on glucose metabolism. It is presumed that "this compound" is a misspelling of Hypoglycin A.

This technical guide provides a comprehensive overview of the pharmacological profile of Hypoglycin A, intended for researchers, scientists, and drug development professionals. The document details the compound's mechanism of action, pharmacokinetics, and toxicological data, supported by experimental protocols and visual diagrams.

Core Pharmacological Profile

Hypoglycin A is a naturally occurring amino acid protoxin found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo)[1]. Ingestion of Hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, primarily characterized by severe hypoglycemia[1][2].

Mechanism of Action

Hypoglycin A itself is not the active toxic agent. Upon ingestion, it is metabolized into methylenecyclopropylacetic acid (MCPA), which is then converted to its coenzyme A ester, MCPA-CoA[3]. MCPA-CoA is a potent and irreversible inhibitor of several acyl-CoA dehydrogenases, which are critical enzymes in the β-oxidation of fatty acids[3][4].

The primary mechanism of Hypoglycin A's toxicity stems from the following downstream effects of acyl-CoA dehydrogenase inhibition:

-

Inhibition of Fatty Acid β-Oxidation: By irreversibly binding to and inactivating short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVD), MCPA-CoA blocks the breakdown of fatty acids for energy production[3].

-

Impairment of Gluconeogenesis: The block in fatty acid oxidation leads to a depletion of ATP and acetyl-CoA, which are essential for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. This impairment of glucose production is the direct cause of the profound hypoglycemia observed in Hypoglycin A toxicity[1][4].

-

Depletion of Liver Glycogen (B147801): With gluconeogenesis inhibited, the body relies on its glycogen stores to maintain blood glucose levels. These stores are rapidly depleted, further exacerbating the hypoglycemic state[5][6].

The hypoglycemic effect of Hypoglycin A is not mediated by an increase in insulin (B600854) secretion[7].

Pharmacodynamics

The primary pharmacodynamic effect of Hypoglycin A is a dose-dependent decrease in blood glucose levels, leading to severe hypoglycemia. This is often preceded by the depletion of liver glycogen[6]. Other observable effects in animal studies include drowsiness, progressing to coma, and in high doses, death[2][6]. Studies in rats have also shown that Hypoglycin A decreases glucose tolerance and insulin sensitivity[5][6].

Pharmacokinetics and Metabolism

Hypoglycin A is absorbed after ingestion and undergoes metabolic activation primarily in the liver. The conversion to the active toxin, MCPA-CoA, is a critical step in its toxicity. The metabolites of Hypoglycin A, including methylenecyclopropylacetyl-glycine (MCPA-Gly) and methylenecyclopropylformyl-glycine (MCPF-Gly), can be detected in urine and serve as biomarkers for exposure[8].

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacology and toxicology of Hypoglycin A.

Table 1: Toxicological Data for Hypoglycin A

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | 98 mg/kg | [5][6] |

| LD50 | Rat | Intraperitoneal | 97 mg/kg | [5][6] |

| Acute Toxic Dose | Male Rat | Oral (in diet) | 231.19 ± 62.55 mg/kg BW | [7] |

| Acute Toxic Dose | Female Rat | Oral (in diet) | 215.99 ± 63.33 mg/kg BW | [7] |

| Maximum Tolerated Dose (30-day) | Male & Female Rat | Oral (in diet) | 1.50 ± 0.07 mg/kg BW/day | [7] |

Table 2: Concentration of Hypoglycin A in Natural Sources

| Source | Condition | Concentration | Reference |

| Unripe Ackee Fruit Arilli | Immature | > 1000 ppm | [9] |

| Ripe Ackee Fruit Arilli | Mature | < 0.1 ppm | [9] |

| Sycamore Maple Seedlings | Dry Matter | 2.6 ± 0.05 g/kg | [10] |

Experimental Protocols

Detailed methodologies for key experiments related to the study of Hypoglycin A are provided below.

Quantification of Hypoglycin A in Plasma by HPLC-MS/MS

This protocol describes a method for the sensitive and specific quantification of Hypoglycin A in human plasma.

3.1.1. Sample Preparation

-

To 50 µL of plasma, add an internal standard solution.

-

Precipitate proteins by adding 200 µL of acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and dry under a stream of nitrogen at 60 °C.

-

Derivatize the dried extract by adding 20 µL of 10X PBS buffer (pH 11.0) and 50 µL of 1 mg/mL dansyl chloride in acetonitrile.

-

Incubate the mixture at 60 °C for 10 minutes.

-

Add 430 µL of water to the reaction mixture.

-

The sample is now ready for injection into the HPLC-MS/MS system.

3.1.2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 150 × 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: A linear gradient from 10% to 70% mobile phase B over approximately 5 minutes.

-

Column Temperature: 40 - 60 °C.

-

Injection Volume: 4 - 10 µL.

3.1.3. MS/MS Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for dansylated Hypoglycin A and the internal standard. For underivatized Hypoglycin A, the transition m/z 142.2 → 74 (quantification) and 142.2 → 96 (confirmation) can be used[5].

In Vitro Assay for Acyl-CoA Dehydrogenase Inhibition

This protocol outlines a method to assess the inhibitory effect of MCPA-CoA on acyl-CoA dehydrogenases.

3.2.1. Enzyme Preparation

-

Isolate mitochondria from rat liver via differential centrifugation.

-

Partially purify acyl-CoA dehydrogenases from the mitochondrial matrix using standard protein purification techniques.

3.2.2. Inhibition Assay

-

Pre-incubate the purified acyl-CoA dehydrogenase preparation with varying concentrations of MCPA-CoA.

-

Initiate the enzymatic reaction by adding a specific acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD).

-

Monitor the reduction of an electron acceptor (e.g., ferricenium ion) spectrophotometrically to determine the enzyme activity.

-

Compare the activity of the MCPA-CoA-treated enzyme to a control (no inhibitor) to determine the extent of inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the pharmacological profile of Hypoglycin A.

Caption: Mechanism of Hypoglycin A-induced hypoglycemia.

Caption: Workflow for Hypoglycin A quantification in plasma.

References

- 1. Quantification of Hypoglycin A and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies of the action of hypoglycin-A, an hypoglycaemic substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of hypoglycin A and methylenecyclopropylglycine in human plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Studies of the action of hypoglycin-a, a hypoglycaemic substance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to Celastraceae Sesquiterpene Alkaloids: From Isolation to Bioactivity

The Celastraceae family of plants, found in tropical and subtropical regions, has been a cornerstone of traditional medicine for centuries in places like China and South America.[1] Modern scientific investigation has identified a class of compounds largely responsible for the therapeutic and insecticidal properties of these plants: the sesquiterpene alkaloids.[1] These molecules are characterized by a highly oxygenated dihydroagarofuran (B1235886) core, often with complex macrodilactone bridges formed by unique pyridyl diacid ligands.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Celastraceae sesquiterpene alkaloids, focusing on their biological activities, methods for their isolation and evaluation, and the molecular pathways they modulate.

Biological Activity of Celastraceae Sesquiterpene Alkaloids

Celastraceae sesquiterpene alkaloids exhibit a broad spectrum of biological activities, making them promising candidates for drug discovery. Their effects include immunosuppression, cytotoxicity against cancer cells, anti-HIV activity, and the reversal of multidrug resistance in cancer. The following tables summarize key quantitative data on these activities.

Table 1: Immunosuppressive Activity of Celastraceae Sesquiterpene Alkaloids

| Compound | Plant Source | Assay | Target | IC50 | Reference |

| Tripterygiumine Q | Tripterygium wilfordii | NF-κB Luciferase Reporter Assay | Human Peripheral Mononuclear Cells | 8.67 µM | [2] |

| Unnamed Alkaloid | Celastrus monospermus | NF-κB Luciferase Reporter Assay | Lipopolysaccharide (LPS)-induced HEK293/NF-κB-Luc cells | 1.64 µM | [3] |

| Unnamed Alkaloid | Celastrus monospermus | NF-κB Luciferase Reporter Assay | Lipopolysaccharide (LPS)-induced HEK293/NF-κB-Luc cells | 9.05 µM | [3] |

| Compound 11 | Tripterygium wilfordii | NF-κB Luciferase Reporter Assay | Lipopolysaccharide (LPS)-induced HEK293/NF-κB-Luc cells | 0.74 µM | [4] |

| Compound 5 | Tripterygium wilfordii | NF-κB Luciferase Reporter Assay | Lipopolysaccharide (LPS)-induced HEK293/NF-κB-Luc cells | 8.75 µM | [4] |

| Compound 16 | Tripterygium wilfordii | NF-κB Luciferase Reporter Assay | Lipopolysaccharide (LPS)-induced HEK293/NF-κB-Luc cells | 15.66 µM | [4] |

| Total Alkaloids | Tripterygium wilfordii | NF-κB Luciferase Reporter Assay | Lipopolysaccharide (LPS)-induced HEK293/NF-κB-Luc cells | 7.25 µg/mL | [4] |

Table 2: Cytotoxic Activity of Celastraceae Sesquiterpenoids

| Compound/Extract | Plant Source | Cell Line | IC50 | Reference |

| Dihydroagarofuran sesquiterpene polyesters (Compounds 1-4) | Microtropis fokienensis | P-388 (murine leukemia) | < 0.1 µg/mL | [5] |

| Dihydroagarofuran sesquiterpene polyesters (Compounds 1-4) | Microtropis fokienensis | HT-29 (human colon adenocarcinoma) | < 0.1 µg/mL | [5] |

| Salacia crassifolia root wood extract | Salacia crassifolia | KM12 (colon cancer) | 1.7 µg/mL | [6] |

| Salacia crassifolia root wood extract | Salacia crassifolia | A498 (renal cancer) | 1.6 µg/mL | [6] |

Table 3: Anti-HIV Activity of Celastraceae Sesquiterpene Alkaloids

| Compound | Plant Source | Assay | Target | EC50 | Reference |

| Triptonine A | Tripterygium wilfordii | HIV Replication Assay | H9 Lymphocytes | 2.54 µg/mL | [2] |

Table 4: P-glycoprotein (P-gp) Modulation by Celastraceae Sesquiterpenes

| Compound Class | Assay | System | K(i) | Reference |

| Dihydro-β-agarofuran sesquiterpenes | P-gp Drug Transport Inhibition | Human MDR1-transfected NIH-3T3 cells | Down to 0.24 ± 0.01 µM |

Experimental Protocols

This section provides detailed methodologies for the isolation and bioactivity assessment of Celastraceae sesquiterpene alkaloids.

Isolation and Purification of Sesquiterpene Alkaloids

The following is a general protocol for the isolation and purification of sesquiterpene alkaloids from Celastraceae plant material.

-

Extraction:

-

Air-dry and powder the plant material (e.g., roots, stems).

-

Exhaustively extract the powdered material with a solvent such as 80% ethanol (B145695) at room temperature.[7]

-

Concentrate the filtrate in a vacuum to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.[7]

-

-

Chromatographic Separation:

-

Subject the desired fraction (often the dichloromethane or ethyl acetate fraction) to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity, to yield several sub-fractions.

-

Further purify the bioactive sub-fractions using repeated column chromatography, including techniques like Sephadex LH-20 chromatography and preparative thin-layer chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the isolated compounds using reversed-phase HPLC (RP-HPLC) with a suitable column (e.g., C18) and a mobile phase, such as a gradient of methanol (B129727) and water, to obtain pure sesquiterpene alkaloids.

-

-

Structure Elucidation:

-

Elucidate the structures of the purified compounds using spectroscopic methods, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).[7]

-

Bioactivity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding:

-

Seed cells (e.g., cancer cell lines) in a 96-well plate at a suitable density (e.g., 3 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the purified sesquiterpene alkaloids for a specified period (e.g., 24, 48, or 72 hours).[9] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for a further 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

-

-

Formazan Solubilization:

-

Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

This assay measures the inhibition of the NF-κB signaling pathway, a key pathway in the immune response.

-

Cell Culture and Transfection:

-

Culture a suitable cell line, such as HEK293 cells, and transfect them with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

-

Compound Treatment and Stimulation:

-

Treat the transfected cells with different concentrations of the sesquiterpene alkaloids for a defined period.

-

Stimulate the cells with an inducer of the NF-κB pathway, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to activate the reporter gene.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

-

-

Data Analysis:

-

Calculate the inhibition of NF-κB activity for each concentration of the compound and determine the IC50 value.

-

The anti-HIV activity of the compounds can be evaluated by their ability to protect cells from HIV-induced cytopathic effects.

-

Cell Culture:

-

Infection and Treatment:

-

Infect the cells with a known amount of HIV-1.

-

Simultaneously, treat the infected cells with various concentrations of the sesquiterpene alkaloids. Include a positive control (e.g., a known anti-HIV drug like Efavirenz) and a negative control (infected, untreated cells).[11]

-

-

Incubation:

-

Incubate the cultures for a period that allows for viral replication and the development of cytopathic effects in the control group.

-

-

Viability Assessment:

-

Assess cell viability using a method such as the MTT assay.

-

-

Data Analysis:

-

Calculate the percentage of protection against HIV-induced cell death for each compound concentration and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration). The therapeutic index (TI) can be calculated as CC50/EC50.[12]

-

This assay measures the effect of the compounds on the ATP hydrolysis activity of P-glycoprotein (P-gp), an efflux pump involved in multidrug resistance.

-

Membrane Preparation:

-

Prepare membrane vesicles from cells overexpressing P-gp.

-

-

ATPase Reaction:

-

Incubate the membrane vesicles with ATP and the test compound at various concentrations in an appropriate assay buffer.[13] The reaction is typically carried out at 37°C.

-

-

Phosphate (B84403) Detection:

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay, where the reagent forms a colored complex with free phosphate.[14]

-

-

Absorbance Measurement:

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 620 nm).[14]

-

-

Data Analysis:

-

Determine the effect of the compound on the basal and drug-stimulated P-gp ATPase activity. Compounds can be stimulators or inhibitors of this activity.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the discovery of bioactive sesquiterpene alkaloids and a key signaling pathway they modulate.

References

- 1. researchgate.net [researchgate.net]

- 2. Celastraceae sesquiterpene pyridyl ligands - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01011B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic dihydroagarofuranoid sesquiterpenes from the stem of Microtropis fokienensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. extranet.who.int [extranet.who.int]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Two new sesquiterpenoids and anti-HIV principles from the root bark of Zanthoxylum ailanthoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Initial Bioactivity Screening of Hypoglaunine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific bioactivity data for a compound named "Hypoglaunine A" is not publicly available. The following technical guide is a hypothetical framework based on the known biological activities of structurally related isoquinoline (B145761) alkaloids. The experimental protocols and data presented herein are illustrative and intended to serve as a comprehensive template for the initial bioactivity screening of a novel natural product like this compound.

Introduction

This compound is presumed to be an isoquinoline alkaloid, a class of natural products renowned for a wide spectrum of pharmacological activities.[1][2][3][4] Prominent members of this family have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1][4] This guide outlines a systematic approach to the initial in vitro bioactivity screening of this compound, providing a foundational assessment of its therapeutic potential. The core screening panel includes cytotoxicity, antimicrobial, and enzyme inhibition assays.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Protocol:

-

Cell Seeding: Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution and then serially diluted with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The culture medium is replaced with the medium containing the different concentrations of this compound. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plates are incubated for 48 hours under the same conditions.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration.

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.[7][8][9][10][11]

Protocol:

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured overnight. The cultures are then diluted to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range typically spans from 0.125 to 256 µg/mL.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

The α-glucosidase inhibition assay is used to screen for potential antidiabetic agents that can delay carbohydrate digestion.[12][13][14][15]

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, 50 µL of varying concentrations of this compound (e.g., 1-100 µM) are mixed with 50 µL of α-glucosidase enzyme solution (from Saccharomyces cerevisiae) in phosphate (B84403) buffer (pH 6.8). Acarbose is used as a positive control.

-

Pre-incubation: The plate is pre-incubated at 37°C for 10 minutes.

-

Substrate Addition: 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution is added to each well to start the reaction.

-

Incubation: The plate is incubated at 37°C for 20 minutes.

-

Reaction Termination: The reaction is stopped by adding 50 µL of 0.1 M Na₂CO₃ solution.

-

Absorbance Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm.

-

Data Analysis: The percentage of α-glucosidase inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

Data Presentation

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Tissue Origin | IC₅₀ (µM) ± SD |

| HeLa | Cervical Cancer | 15.2 ± 1.8 |

| MCF-7 | Breast Cancer | 25.5 ± 2.3 |

| A549 | Lung Cancer | 32.1 ± 3.1 |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram (+) | 32 |

| Escherichia coli | Gram (-) | 128 |

| Candida albicans | Fungus | 64 |

Table 3: α-Glucosidase Inhibitory Activity of this compound

| Compound | IC₅₀ (µM) ± SD |

| This compound | 45.7 ± 4.2 |

| Acarbose | 150.3 ± 12.5 |

Visualizations

Caption: Workflow for the initial bioactivity screening of this compound.

Caption: Schematic of the MTT assay principle for cytotoxicity testing.

Caption: Mechanism of α-glucosidase inhibition by this compound.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. benchchem.com [benchchem.com]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. In vitro α-glucosidase inhibitory assay [protocols.io]

- 13. 3.6. α-Glucosidase Inhibitory Assay [bio-protocol.org]

- 14. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data Analysis of Hypoglycin A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Hypoglycin (B18308) A, a toxic amino acid found in the unripe fruit of the ackee tree. The information presented here is intended to assist researchers in the identification, characterization, and quantification of this compound.

Mass Spectrometry (MS) Data

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the sensitive and specific detection of Hypoglycin A. The typical ionization method employed is electrospray ionization (ESI) in positive ion mode.

Table 1: Key Mass Spectrometry Data for Hypoglycin A

| Parameter | m/z Ratio | Description |

| Precursor Ion ([M+H]⁺) | 142.2 | The protonated molecular ion of Hypoglycin A. |

| Product Ion 1 | 96.0 | A major fragment ion used for quantification or confirmation. |

| Product Ion 2 | 74.0 | Another significant fragment ion used for confirmation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is invaluable for the structural elucidation of Hypoglycin A. Due to the presence of diastereomers, the spectra can be complex. The following tables present the ¹H and ¹³C NMR chemical shifts for the Hypoglycin A moiety, derived from studies on closely related compounds.

Table 2: ¹H NMR Chemical Shifts for Hypoglycin A

| Atom Number | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | ~3.8 | dd | 8.0, 5.0 |

| H-3a | ~2.2 | m | |

| H-3b | ~1.9 | m | |

| H-4 | ~1.6 | m | |

| H-5a | ~1.4 | m | |

| H-5b | ~1.1 | m | |

| H-7a | ~5.0 | s | |

| H-7b | ~4.9 | s |

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Table 3: ¹³C NMR Chemical Shifts for Hypoglycin A

| Atom Number | Chemical Shift (δ) ppm |

| C-1 (COOH) | ~175.0 |

| C-2 (α-CH) | ~55.0 |

| C-3 (β-CH₂) | ~35.0 |

| C-4 (γ-CH) | ~20.0 |

| C-5 (δ-CH₂) | ~15.0 |

| C-6 (Quaternary C) | ~25.0 |

| C-7 (=CH₂) | ~106.0 |

Note: The presented data is based on the analysis of Hypoglycin B, a dipeptide containing Hypoglycin A, and serves as a close approximation[1].

Experimental Protocols

A common method for the quantitative analysis of Hypoglycin A involves LC-MS/MS.

-

Sample Preparation:

-

Extraction: The sample (e.g., ackee arilli) is homogenized and extracted with a solvent mixture, typically 80% ethanol (B145695) in water[2].

-

Centrifugation and Filtration: The extract is centrifuged to remove solid debris, and the supernatant is filtered.

-

Derivatization (Optional): For improved chromatographic retention and detection, the extract can be derivatized. A common derivatizing agent is phenylisothiocyanate (PITC)[2]. Some methods utilize mixed-mode chromatography columns that can retain the polar, underivatized amino acid, thus simplifying sample preparation[3].

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for derivatized samples[2]. For underivatized Hypoglycin A, a mixed-mode column (e.g., Acclaim™ Trinity™ Q1) is effective[3].

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent like acetonitrile[3].

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization in positive ion mode (ESI+).

-

Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions from the precursor ion (m/z 142.2) to the product ions (e.g., m/z 96.0 and 74.0)[3].

-

For structural confirmation and elucidation, a suite of NMR experiments is performed.

-

Sample Preparation: The isolated and purified Hypoglycin A is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

NMR Experiments:

-

1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired to observe the chemical shifts and multiplicities of the protons and carbons.

-

2D NMR:

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

gCOSY (gradient Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

gHSQC (gradient Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

gHMBC (gradient Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure[1].

-

-

Visualizations

References

The Dihydroagarofuran Core of Hypoglaunine A: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the dihydroagarofuran (B1235886) core, a key structural motif found in Hypoglaunine A and other related sesquiterpenoids isolated from the plant species Tripterygium hypoglaucum. This document details the structural elucidation, biological activities, and experimental methodologies associated with this class of compounds, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to the Dihydroagarofuran Core

The dihydroagarofuran core is a complex tricyclic sesquiterpenoid skeleton that forms the foundation of a diverse family of natural products. Compounds possessing this core, such as those isolated from Tripterygium hypoglaucum, have garnered significant interest due to their potential therapeutic properties, including cytotoxic and anti-inflammatory activities. The intricate stereochemistry and dense functionalization of the dihydroagarofuran scaffold present both a challenge and an opportunity for the development of novel therapeutic agents.

Structural Elucidation of the Dihydroagarofuran Core

The definitive structure of dihydroagarofuran sesquiterpenes is established through a combination of advanced spectroscopic and analytical techniques. High-resolution mass spectrometry (HRMS) provides the molecular formula, while extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is pivotal in elucidating the complex connectivity and stereochemistry of the molecule. In many cases, single-crystal X-ray diffraction analysis provides unequivocal proof of the absolute configuration.

A newly identified dihydroagarofuranoid sesquiterpene from the roots of Tripterygium hypoglaucum was characterized as 1α-acetoxy-6β,9β-dibenzoyloxy-4β-hydroxy-dihydroagarofuran[1]. Its structure was determined through extensive NMR data analysis, and the absolute configurations were established as 1R, 4R, 6S, and 9R using the CD excitation chirality method[1].

Biological Activities of Dihydroagarofuran Sesquiterpenoids

Dihydroagarofuran sesquiterpenes isolated from Tripterygium hypoglaucum have demonstrated a range of biological activities, with cytotoxicity and anti-inflammatory effects being the most prominent.

Cytotoxic Activity

Several dihydroagarofuran sesquiterpenes have been evaluated for their cytotoxic potential against various cancer cell lines. For instance, 1α-acetoxy-6β,9β-dibenzoyloxy-4β-hydroxy-dihydroagarofuran exhibited weak cytotoxicity against HeLa cells[1]. The cytotoxic activity is typically assessed using assays that measure cell viability, such as the MTT assay.

Table 1: Cytotoxic Activity of a Dihydroagarofuran Sesquiterpenoid

| Compound | Cell Line | IC₅₀ (µM) |

| 1α-acetoxy-6β,9β-dibenzoyloxy-4β-hydroxy-dihydroagarofuran | HeLa | 30.2[1] |

Anti-inflammatory Activity

A significant number of dihydroagarofuran sesquiterpenes, including the recently discovered hypogricins I-XII from the fruits of Tripterygium hypoglaucum, have shown promising anti-inflammatory properties[2]. The anti-inflammatory effects of these compounds were evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in keratinocytes[2].

Biological assays revealed that several of these compounds, at a concentration of 25 μM, effectively downregulated the expression of inflammatory factors such as S100 calcium-binding protein A8 (S100A8), defensin (B1577277) beta 4 (DEFB4A), and C-C motif chemokine ligand 2 (CCL-2) induced by TNF-α and IL-17A in HaCaT cells[2].

Table 2: Anti-inflammatory Activity of Dihydroagarofuran Sesquiterpenoids (Hypogricins)

| Compound | Concentration (µM) | Target Inflammatory Factors | Cell Line |

| Hypogricins (2, 7, 8, 9, 10, 12, 13, and 26) | 25 | S100A8, DEFB4A, CCL-2 | HaCaT |

Experimental Protocols

Isolation and Purification of Dihydroagarofuran Sesquiterpenoids

The general workflow for isolating these compounds from plant material involves several key steps.

References

An In-depth Technical Guide to the Potential Therapeutic Effects of Hypoglaunine A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases currently lack specific information regarding a compound named "Hypoglaunine A." The following guide is a structured template based on established knowledge of hypoglycemic agents and their therapeutic investigation. This framework is designed to be adapted and populated with specific data for a novel compound like this compound as it becomes available.

Introduction

Hypoglycemia, a condition characterized by abnormally low blood glucose levels, poses a significant challenge in the management of diabetes. The development of novel therapeutic agents with improved efficacy and safety profiles is a critical area of research. This document outlines the potential therapeutic effects of a novel investigational compound, herein referred to as this compound, based on preclinical and hypothetical clinical data. The primary focus is on its mechanism of action, efficacy in modulating glucose metabolism, and the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from a series of hypothetical preclinical studies investigating the efficacy and safety of this compound.

Table 1: In Vitro Efficacy of this compound on Glucose Uptake in L6 Myotubes

| Concentration (nM) | Glucose Uptake (pmol/min/mg protein) | Fold Change vs. Control |

| 0 (Control) | 15.2 ± 1.8 | 1.0 |

| 1 | 22.5 ± 2.1 | 1.5 |

| 10 | 35.8 ± 3.5 | 2.4 |

| 100 | 58.1 ± 5.2 | 3.8 |

| 1000 | 62.4 ± 6.0 | 4.1 |

Table 2: In Vivo Effects of this compound on Blood Glucose Levels in a db/db Mouse Model

| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) - Baseline | Fasting Blood Glucose (mg/dL) - 4 weeks | % Reduction |

| Vehicle Control | - | 350 ± 25 | 345 ± 30 | 1.4 |

| Metformin | 250 | 355 ± 28 | 210 ± 22 | 40.8 |

| This compound | 10 | 348 ± 26 | 250 ± 20 | 28.2 |

| This compound | 50 | 352 ± 30 | 180 ± 18 | 48.9 |

Table 3: Effect of this compound on Pancreatic Beta-Cell Insulin (B600854) Secretion in Isolated Islets

| Condition | Glucose (mM) | Insulin Secretion (ng/islet/h) |

| Control | 2.8 | 0.5 ± 0.1 |

| Control | 16.7 | 5.2 ± 0.6 |

| This compound (100 nM) | 2.8 | 0.6 ± 0.1 |

| This compound (100 nM) | 16.7 | 8.9 ± 0.9 |

Experimental Protocols

In Vitro Glucose Uptake Assay

-

Cell Line: L6 myotubes.

-

Methodology:

-

L6 myoblasts were seeded in 24-well plates and differentiated into myotubes for 5-7 days.

-

Myotubes were serum-starved for 4 hours prior to the experiment.

-

Cells were then treated with varying concentrations of this compound (1 nM to 1000 nM) or vehicle control for 30 minutes.

-

Glucose uptake was initiated by adding 100 µM 2-deoxy-D-[³H]glucose for 10 minutes.

-

The reaction was stopped by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Cells were lysed, and intracellular radioactivity was measured using a scintillation counter.

-

Protein concentration was determined using a BCA protein assay kit for normalization.

-

In Vivo Animal Studies

-

Animal Model: Male db/db mice (8 weeks old).

-

Methodology:

-

Mice were acclimatized for one week before the start of the study.

-

Animals were randomly assigned to four groups (n=10 per group): Vehicle control, Metformin (250 mg/kg), this compound (10 mg/kg), and this compound (50 mg/kg).

-

Treatments were administered daily via oral gavage for 4 weeks.

-

Fasting blood glucose levels were measured weekly from tail vein blood using a glucometer.

-

Body weight and food intake were monitored throughout the study.

-

Insulin Secretion Assay from Isolated Pancreatic Islets

-

Source: Pancreatic islets isolated from male C57BL/6 mice.

-

Methodology:

-

Islets were isolated by collagenase digestion of the pancreas.

-

Isolated islets were cultured overnight before the experiment.

-

Groups of 10 size-matched islets were pre-incubated for 1 hour in Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose.

-

Islets were then incubated for 1 hour in KRBB with 2.8 mM or 16.7 mM glucose, in the presence or absence of 100 nM this compound.

-

The supernatant was collected, and insulin concentration was measured using an ELISA kit.

-

Signaling Pathways and Mechanisms of Action

The proposed primary mechanism of action for this compound is the potentiation of insulin signaling, leading to enhanced glucose uptake in peripheral tissues and increased glucose-stimulated insulin secretion from pancreatic beta-cells.

Insulin Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound enhances the insulin signaling cascade.

Caption: Proposed potentiation of the insulin signaling pathway by this compound.

Experimental Workflow for Mechanism of Action Studies

The following diagram outlines the experimental workflow to elucidate the mechanism of action of this compound.

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

The hypothetical data presented in this guide suggest that this compound is a promising therapeutic candidate for the management of hyperglycemia. Its proposed dual mechanism of enhancing insulin sensitivity in peripheral tissues and promoting glucose-stimulated insulin secretion from pancreatic beta-cells warrants further investigation. The experimental protocols and workflows outlined provide a robust framework for the continued development and characterization of this novel compound. Future studies should focus on long-term efficacy, safety pharmacology, and pharmacokinetic profiling to fully assess the therapeutic potential of this compound.

An Examination of a Novel Antiviral Candidate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the anti-HIV activity of the natural product Hypoglaunine A and its structurally related compounds. Due to the emergent nature of research on this specific molecule, this document focuses on establishing a foundational knowledge base, outlining the standard methodologies for evaluating anti-HIV efficacy, and contextualizing the potential mechanism of action within the broader landscape of HIV entry inhibitors. While specific quantitative data for this compound is not yet publicly available, this guide serves as a framework for its anticipated evaluation and a resource for researchers interested in novel anti-HIV agents.

Introduction to HIV and the Need for Novel Inhibitors

The human immunodeficiency virus (HIV) remains a significant global health challenge. The virus primarily targets CD4+ T helper cells, leading to progressive failure of the immune system and increased susceptibility to opportunistic infections, a condition known as Acquired Immunodeficiency Syndrome (AIDS). While highly active antiretroviral therapy (HAART) has transformed HIV into a manageable chronic condition for many, the emergence of drug-resistant viral strains and the long-term toxicities associated with current drug regimens necessitate the continued search for new and effective anti-HIV agents with novel mechanisms of action. Natural products have historically been a rich source of new therapeutic leads, and compounds like this compound represent promising starting points for drug discovery.

This compound: A Potential Anti-HIV Candidate

This compound is a natural product whose potential anti-HIV activity is of growing interest to the scientific community. While detailed studies on its biological activity are still in the preliminary stages, its structural features suggest potential interactions with viral or cellular components crucial for the HIV life cycle. Research into related compounds and other natural products provides a basis for hypothesizing its mechanism of action and for designing experiments to test its efficacy.

Standard Experimental Protocols for Anti-HIV Activity Assessment

The evaluation of a potential anti-HIV compound like this compound involves a standardized set of in vitro assays to determine its efficacy and toxicity. These protocols are crucial for generating reliable and comparable data.

Cell Lines and Virus Strains

-

Cell Lines:

-

TZM-bl cells: A HeLa cell line that is genetically engineered to express CD4, CXCR4, and CCR5 and contains an integrated HIV-1 LTR-luciferase reporter gene. These cells are widely used for quantifying HIV-1 infection.

-

MT-4 cells: A human T-cell leukemia cell line that is highly susceptible to HIV-1 infection and exhibits clear cytopathic effects, making them suitable for cell viability-based assays.

-

Peripheral Blood Mononuclear Cells (PBMCs): Primary cells isolated from blood, which represent a more physiologically relevant model for HIV infection.

-

-

Virus Strains:

-

Laboratory-adapted strains: Such as HIV-1 IIIB (X4-tropic) and HIV-1 BaL (R5-tropic), are used for initial screening.

-

Primary isolates: Clinical isolates from HIV-infected individuals are used to assess the breadth of activity against different viral subtypes.

-

Pseudoviruses: Replication-defective viruses engineered to express the HIV-1 envelope glycoproteins on their surface are used in single-round infectivity assays to study viral entry.

-

Anti-HIV Assay Workflow

The general workflow for assessing the anti-HIV activity of a compound is depicted below. This process involves determining the compound's cytotoxicity and its ability to inhibit viral replication.

Quantitative Data Presentation

The anti-HIV activity and cytotoxicity of compounds are typically summarized in a tabular format for easy comparison. The key parameters are:

-

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication.

-

CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of cells by 50%.

-

SI (Selectivity Index): The ratio of CC50 to EC50 (CC50/EC50), which indicates the therapeutic window of the compound. A higher SI value is desirable.

Table 1: Hypothetical Anti-HIV-1 Activity and Cytotoxicity Data for this compound and Analogs

| Compound | Target Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

| This compound | TZM-bl | HIV-1 NL4.3 | Data not available | Data not available | Data not available |

| Analog 1 | TZM-bl | HIV-1 NL4.3 | Data not available | Data not available | Data not available |

| Analog 2 | TZM-bl | HIV-1 NL4.3 | Data not available | Data not available | Data not available |

| Positive Control (e.g., AZT) | TZM-bl | HIV-1 NL4.3 | Expected low µM | Expected high µM | Expected high value |

Note: This table is a template for presenting future experimental data on this compound and its analogs.

Potential Mechanism of Action: Targeting HIV-1 Entry

Based on the structures of related natural products with anti-HIV activity, it is plausible that this compound may act as an HIV-1 entry inhibitor. The process of HIV-1 entry into a host cell is a multi-step process that presents several targets for inhibition.

This compound could potentially interfere with any of these steps:

-

Binding to CD4: The compound might bind to the viral envelope protein gp120, preventing its initial attachment to the CD4 receptor on the host cell.

-

Co-receptor Binding: After gp120 binds to CD4, it undergoes a conformational change that exposes a binding site for a co-receptor (CCR5 or CXCR4). This compound could block this interaction.

-

Membrane Fusion: The final step of entry involves the fusion of the viral and cellular membranes, mediated by the gp41 protein. This process is also a potential target for inhibition.

Future Directions and Conclusion

The exploration of this compound as a potential anti-HIV agent is in its infancy. The immediate next steps for the research community are to:

-

Isolate or synthesize sufficient quantities of this compound and its analogs for biological evaluation.

-

Perform comprehensive in vitro anti-HIV testing using the standardized protocols outlined in this guide to determine its EC50, CC50, and SI values against a panel of HIV-1 strains.

-

Conduct mechanism-of-action studies to identify the specific step in the HIV life cycle that is inhibited by this compound.

-

If promising, proceed with lead optimization to improve potency and drug-like properties.

Technical Whitepaper: A Methodological Guide to Assessing the Cytotoxic Effects of Novel Compounds on Cancer Cell Lines, with a Hypothetical Case Study of Hypoglaunine A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document serves as a comprehensive technical guide and methodological template. The compound "Hypoglaunine A" is used as a hypothetical case study to illustrate the experimental workflow and data presentation. As of the last search, no specific experimental data on the cytotoxic effects of this compound on cancer cell lines was publicly available. The quantitative data and signaling pathways presented are illustrative and based on findings for other cytotoxic compounds.

Introduction

The evaluation of the cytotoxic potential of novel chemical entities is a cornerstone of modern oncological drug discovery. Identifying compounds that selectively induce cell death in malignant cells while sparing healthy tissue is the primary objective. This guide outlines the standard methodologies and data interpretation frameworks used to characterize the cytotoxic profile of a novel compound, using the hypothetical "this compound" as an example. We will detail the experimental protocols for key cytotoxicity and apoptosis assays, present a structured format for quantitative data, and visualize potential signaling pathways and experimental workflows.

Quantitative Cytotoxicity Data: A Hypothetical Profile of this compound

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic compound.[1][2][3] It represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function in vitro. The IC50 values for a test compound are typically determined across a panel of cancer cell lines to assess its spectrum of activity.

The following table summarizes hypothetical IC50 values for this compound across various cancer cell lines, as would be determined by a cell viability assay such as the MTT or CellTiter-Glo® assay. These values are presented for illustrative purposes and are modeled on typical data obtained for novel anticancer agents.[4]

| Cancer Cell Line | Tissue of Origin | Assay Type | Hypothetical IC50 (µM) of this compound |

| MCF-7 | Breast Adenocarcinoma | MTT Assay | 15.2 |

| MDA-MB-231 | Breast Adenocarcinoma | MTT Assay | 8.5 |

| A549 | Lung Carcinoma | CellTiter-Glo® | 22.1 |

| HCT116 | Colon Carcinoma | Crystal Violet Assay | 5.8 |

| PC-3 | Prostate Adenocarcinoma | MTT Assay | 12.9 |

| HepG2 | Hepatocellular Carcinoma | LDH Assay | 18.4 |

| U-87 MG | Glioblastoma | Resazurin Assay | 9.2 |

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of a compound's cytotoxic effects. The following sections describe standard operating procedures for commonly employed in vitro assays.

Cell Culture and Compound Preparation

-

Cell Lines and Maintenance: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are obtained from a reputable cell bank (e.g., ATCC). Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Stock Solution: this compound is dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). The stock solution is stored at -20°C. Serial dilutions of the compound are prepared in the complete cell culture medium immediately before each experiment, ensuring the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.5%).

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubated for 24 hours.[6][7]

-

Compound Treatment: The culture medium is replaced with 100 µL of medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (DMSO) only.[6][7]

-

Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[5]

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.[5]

-